1-Aminoglucose

Glycosidase inhibition Lysosomal storage disorders Enzyme kinetics

1-Aminoglucose (D-glucopyranosylamine, CAS 30104-32-6) is a glycosylamine in which the anomeric hydroxyl group of D-glucose is replaced by an amino group, forming a hemiaminal ether (N-glycosidic) bond. This distinguishes it from the more common 2-amino sugars such as glucosamine (2-amino-2-deoxy-D-glucose).

Molecular Formula C6H13NO5
Molecular Weight 179.17 g/mol
CAS No. 30104-32-6
Cat. No. B14148659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminoglucose
CAS30104-32-6
Molecular FormulaC6H13NO5
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)N)O)O)O)O
InChIInChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6?/m1/s1
InChIKeyWCWOEQFAYSXBRK-GASJEMHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminoglucose (CAS 30104-32-6) for Research and Procurement: Key Differentiation from Glucosamine and Other Amino Sugars


1-Aminoglucose (D-glucopyranosylamine, CAS 30104-32-6) is a glycosylamine in which the anomeric hydroxyl group of D-glucose is replaced by an amino group, forming a hemiaminal ether (N-glycosidic) bond [1]. This distinguishes it from the more common 2-amino sugars such as glucosamine (2-amino-2-deoxy-D-glucose). Unlike simple amino sugars, 1-aminoglucose and its N-acyl/N-alkyl derivatives function as potent, specific transition-state analogue inhibitors of glycosidases and glycogen phosphorylase, and the primary amine serves as a unique handle for fluorescent conjugation or N-glycosylation [2] [3]. These features directly support applications in enzyme inhibitor development, molecular imaging probe construction, and antitumor agent synthesis.

Why Generic Substitution with Glucosamine or Other Amino Sugars Fails for 1-Aminoglucose (CAS 30104-32-6)


Generic substitution of 1-aminoglucose with 2-amino sugars such as glucosamine, or with structurally distinct iminosugars like 1-deoxynojirimycin (DNJ), is not scientifically valid due to fundamentally different enzyme recognition, reactivity, and conjugation chemistry [1]. The N-glycosidic linkage at C-1 in 1-aminoglucose imparts a unique hemiaminal character (pKa ~6.5) that enables it to act as a transition-state analogue for glycosidases, while glucosamine (pKa 7.9–8.1) retains a free anomeric hydroxyl and does not occupy the catalytic site in the same manner [2]. Furthermore, the primary amine at the anomeric position allows direct N-acylation or N-alkylation to fine-tune inhibitory potency over a 100‑fold range (IC50 from micromolar to sub‑nanomolar), a derivatization route that is structurally inaccessible to C‑2 amino sugars [3]. These divergent pharmacophoric and synthetic properties mean that substituting 1-aminoglucose with a generic amino sugar will alter target binding, conjugation efficiency, and biological readout, making head‑to‑head performance comparisons the only reliable basis for procurement decisions.

Quantitative Differentiation of 1-Aminoglucose (CAS 30104-32-6) Across Glycosidase Inhibition, Glycogen Phosphorylase Targeting, and Fluorescent Probe Construction


3.1 Sub‑Nanomolar Potency Advantage of N‑Alkyl‑Glucosylamines Over N‑Alkyl‑Deoxynojirimycins Against Human Acid β‑Glucosidase

N‑alkyl‑glucosylamines (1‑aminoglucose derivatives with C12–C18 alkyl chains) inhibit human acid β‑glucosidase (GCase) with IC50 values of 0.3–3 nM, representing a 3‑ to 28‑fold greater potency than the benchmark iminosugar inhibitors N‑alkyl‑deoxynojirimycins (Ki ≈ 8.5 nM) [1]. The glucosylamine series also displays a distinct slow, tight‑binding kinetic mechanism, whereas the deoxynojirimycin series is rapidly reversible [1]. This combination of higher affinity and differentiated binding kinetics directly informs inhibitor selection for Gaucher disease research or pharmacological chaperone design.

Glycosidase inhibition Lysosomal storage disorders Enzyme kinetics

3.2 367‑Fold Tighter Binding of N‑Acetyl‑1‑aminoglucose (NAG) Versus Glucose at the Glycogen Phosphorylase Catalytic Site

N‑acetyl‑β‑D‑glucopyranosylamine (NAG), the direct N‑acetyl derivative of 1‑aminoglucose, binds to the T‑state catalytic site of rabbit muscle glycogen phosphorylase b (GPb) with Ki = 30–32 µM, a 367‑fold improvement over β‑D‑glucose (Ki ≈ 11 mM) and a 53‑fold improvement over α‑D‑glucose (Ki = 1.7 mM) [1] [2]. Crystallographic studies confirm that the N‑acetyl group occupies a sub‑pocket that glucose cannot exploit, stabilizing the inactive T‑state conformation [2]. This potency gap is a direct consequence of the anomeric amine present in 1‑aminoglucose, which enables N‑acylation; glucose itself lacks a modifiable position at C‑1.

Glycogen phosphorylase inhibition Diabetes Structure-based drug design

3.3 5–10‑Fold Higher GLUT‑Imaging Sensitivity of Cyanine‑Conjugated 1‑Aminoglucose Probes Versus the Benchmark Probe 2‑NBDG

Glu‑1N‑Cy3 and Glu‑1N‑Cy5, fluorescent conjugates of 1‑amino‑1‑deoxy‑β‑D‑glucose, demonstrate 5‑ and 10‑times greater sensitivity than the leading commercial fluorescent glucose probe 2‑NBDG in a competitive fluorometric GLUT‑uptake assay using HT29 human colon cancer cells [1]. The uptake of both conjugates is competed by natural GLUT substrates (D‑glucose, 2‑deoxy‑D‑glucose) and by the GLUT inhibitor quercetin, confirming transporter‑mediated specificity [1]. This sensitivity advantage is attributed to the superior fluorescence quantum yield and reduced non‑specific binding of the cyanine‑glucose conjugates, enabled by the unique anomeric amine linkage that does not interfere with GLUT recognition.

Fluorescent glucose probes GLUT transporter imaging Cancer diagnostics

3.4 Distinct Basicity Profile of Glucosylamines (pKa 6.5) Compared to Glucosamidines (pKa 10.8) Enables Selective Glycosidase Inhibition with a Defined Potency Window

The weakly basic character of glucosylamines (pKa ≈ 6.5) places them in a protonation state at physiological pH that selectively inhibits retaining β‑glucosidases without the off‑target effects observed for strongly basic glucoamidines (pKa ≈ 10.8) [1]. Across four β‑glucosidases from plant, fungal, and mammalian sources, the amidines were at most 10‑fold more inhibitory, despite their >10,000‑fold higher basicity, indicating that protonation‑dependent non‑specific binding is minimal for the glucosylamine scaffold [1]. This narrow and predictable basicity window makes 1‑aminoglucose a preferred scaffold when target‑selective inhibition is required over maximal potency.

Glycosidase inhibitor design pKa modulation Enzyme specificity

3.5 Single‑Step N‑Glycosylation of Epipodophyllotoxin Enabled Exclusively by 1‑Aminoglucose Produces the First N‑Glucosyl Etoposide Analogue

The first synthesis of the N‑glucosyl analogue of etoposide was achieved by condensing a protected 1‑aminoglucose (4,6‑O‑ethylidene‑2,3‑di‑O‑trimethylsilyl‑β‑D‑glucopyranosylamine) with 4‑bromo‑4‑deoxy‑4′‑demethylepipodophyllotoxin in the presence of Hg(CN)₂ [1]. This N‑glycosidic linkage is chemically inaccessible using the 2‑amino sugar glucosamine without extensive protecting‑group manipulation, making 1‑aminoglucose the only amino sugar capable of direct anomeric N‑glycosylation to epipodophyllotoxin aglycones [1]. The resulting aza‑etoposide analogue represents a structurally unique class of topoisomerase II‑targeting compounds.

Antitumor agents Etoposide analogues N-glycosylation

High‑Impact Application Scenarios for 1‑Aminoglucose (CAS 30104-32-6) Based on Quantitative Differentiation Evidence


Pharmacological Chaperone and Inhibitor Development for Gaucher Disease

Given that N‑C12–C18‑glucosylamines inhibit human acid β‑glucosidase with IC50 values of 0.3–3 nM—3‑ to 28‑fold more potently than the corresponding N‑alkyl‑deoxynojirimycins [1]—1‑aminoglucose is the starting scaffold of choice for developing sub‑nanomolar pharmacological chaperones targeting GCase. The slow, tight‑binding kinetics further favor its use in programs where prolonged enzyme residence time is desired [1].

Glycogen Phosphorylase Inhibitor Design for Type 2 Diabetes

Because N‑acetyl‑1‑aminoglucose (NAG) achieves Ki values of 30–32 µM against GPb—a 367‑fold improvement over β‑D‑glucose [1]—and crystallographic data confirm its ability to stabilize the inactive T‑state of the enzyme [2], research groups targeting hepatic glycogenolysis should prioritize 1‑aminoglucose as the core scaffold for structure‑guided optimization of antidiabetic agents.

High‑Sensitivity Fluorescent Probes for GLUT‑Mediated Cancer Imaging

The cyanine‑conjugated 1‑aminoglucose probes Glu‑1N‑Cy3 and Glu‑1N‑Cy5 deliver 5‑ and 10‑times greater sensitivity than 2‑NBDG in competitive GLUT‑uptake assays [1], making 1‑aminoglucose the optimal starting material for constructing next‑generation fluorescent or dual‑modality imaging agents for tumors overexpressing glucose transporters.

Synthesis of Novel N‑Glycosidic Epipodophyllotoxin Antitumor Agents

Only 1‑aminoglucose enables the direct formation of an N‑glycosidic bond with epipodophyllotoxin aglycones to yield aza‑etoposide analogues [1]. Medicinal chemistry groups exploring topoisomerase II inhibitors with potentially altered drug‑resistance profiles should select 1‑aminoglucose as the exclusive amino‑sugar building block for this chemotype.

Quote Request

Request a Quote for 1-Aminoglucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.